molecular formula C9H9ClF3NO B1282326 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 61062-56-4

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No.: B1282326
CAS No.: 61062-56-4
M. Wt: 239.62 g/mol
InChI Key: HEPPSEJUYWXQJV-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H8F3NO It is a derivative of ethanone, where the phenyl ring is substituted with a trifluoromethyl group and an amino group is attached to the ethanone moiety

Biochemical Analysis

Biochemical Properties

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This interaction is essential for understanding the compound’s role in neurotransmitter regulation. Additionally, this compound can interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. The compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with phenylethanolamine N-methyltransferase results in the modulation of catecholamine biosynthesis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and organ damage. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites, which are essential for maintaining cellular homeostasis. Understanding these metabolic pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 2-amino-1-(3-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the design of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride
  • 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride
  • 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol

Comparison:

    Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s chemical and biological properties. The 3-position substitution in 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride imparts unique steric and electronic effects, differentiating it from its isomers.

    Chemical Properties: The trifluoromethyl group at the 3-position enhances the compound’s lipophilicity and stability, making it more suitable for certain applications compared to its isomers.

    Biological Activity: The specific positioning of the trifluoromethyl group can affect the compound’s interaction with biological targets, leading to differences in potency and selectivity.

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPSEJUYWXQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538437
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61062-56-4
Record name Ethanone, 2-amino-1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61062-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
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Synthesis routes and methods I

Procedure details

Add 3-(trifluoromethyl)phenacyl bromide (10 g, 37.4 mmol) to a solution of hexamethylenetetramine (HMTA) (5.80 g, 41.3 mmol) in carbon tetrachloride (100 mL). Stir at room temperature overnight. Filter the precipitate and suspend the filter cake in ethanol (200 mL). Dilute the mixture with concentrated hydrochloric acid (28 mL), and stir the mixture at room temperature overnight. Filter the precipitate, and concentrate the filtrate in vacuo to provide an off-white solid. Recrystallize the solids from hot 1% concentrated hydrochloric acid in 2-propanol taking care not to cool below room temperature to provide 2-amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride (7.67 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (22 g), NaN(CHO)2 (9.5 g) and acetonitrile (50 mL) was stirred at room temperature for 3 hr and at 70° C. overnight, and the insoluble material was removed by filtration. The filtrate was concentrated to give an oil. The oil was dissolved in hydrogen chloride-ethanol, and the mixture was stirred at room temperature for 48 hr. The resulting precipitate was collected by filtration, and washed with ether to give the title compound (2.7 g) as a solid. The filtrate was concentrated, and the residue was dissolved in water. The aqueous layer was washed with ether, and the solvent was evaporated under reduced pressure to give the title compound (7.0 g).
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
NaN(CHO)2
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 3
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

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